4-Hydroxy-N,N,2-trimethylindole-6-carboxamide
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Overview
Description
4-Hydroxy-N,N,2-trimethylindole-6-carboxamide is a synthetic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This particular compound is known for its unique structure, which includes a hydroxyl group and a carboxamide group attached to the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N,N,2-trimethylindole-6-carboxamide typically involves multiple steps. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The hydroxyl and carboxamide groups are then introduced through subsequent reactions involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound often employs scalable methods that ensure high purity and yield. These methods may involve the use of readily available raw materials and optimized reaction conditions to facilitate large-scale synthesis . The process is designed to be cost-effective and efficient, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-N,N,2-trimethylindole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxamide group can be reduced to amines under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carboxamide group may produce primary or secondary amines.
Scientific Research Applications
4-Hydroxy-N,N,2-trimethylindole-6-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxy-N,N,2-trimethylindole-6-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxamide groups play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-N,N,2-trimethylbenzimidazole-6-carboxamide: Shares a similar structure but with a benzimidazole core instead of an indole core.
4-Hydroxy-N,N,2-trimethyl-1H-indole-6-carboxamide: Another closely related compound with slight variations in the substituents.
Uniqueness
4-Hydroxy-N,N,2-trimethylindole-6-carboxamide is unique due to its specific combination of functional groups and the indole core. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential therapeutic benefits further highlight its significance.
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
4-hydroxy-N,N,2-trimethyl-1H-indole-6-carboxamide |
InChI |
InChI=1S/C12H14N2O2/c1-7-4-9-10(13-7)5-8(6-11(9)15)12(16)14(2)3/h4-6,13,15H,1-3H3 |
InChI Key |
UEHOASAOORQCOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)C=C(C=C2O)C(=O)N(C)C |
Origin of Product |
United States |
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